2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Triazolo-Triazine Core: The triazolo-triazine core can be synthesized by the reaction of 6-tert-butyl-3-hydrazino-1,2,4-triazolo[3,4-c]-1,2,4-triazin-5-one with formic acid.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazolo-triazine core.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 3-fluoroaniline to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolo-triazine core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or anti-cancer agents.
Materials Science: Its stability and electronic properties could be exploited in the development of advanced materials, such as organic semiconductors or energetic materials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and potential as an energetic material.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits high stability and is used in the development of green explosives.
Uniqueness
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE stands out due to its unique combination of a triazolo-triazine core with a sulfanyl group and a fluorophenyl acetamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17FN6O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H17FN6O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-8-11(24)18-10-6-4-5-9(17)7-10/h4-7H,8H2,1-3H3,(H,18,24)(H,19,20,25) |
InChI Key |
KAMGPCCMPBEHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.